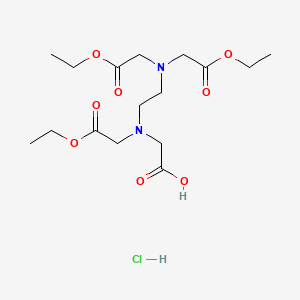

EDTA-TRIETHYL ESTER

概要

説明

EDTA-TRIETHYL ESTER is a chemical compound with the empirical formula C16H28N2O8 · xHCl and a molecular weight of 376.40 (free base basis) This compound is particularly useful in the preparation of EDTA conjugates and can produce interesting site-directed reactions when conjugated to an affinity probe .

準備方法

The synthesis of ethylenediaminetetraacetic acid triethyl ester hydrochloride typically involves the esterification of ethylenediaminetetraacetic acid with ethanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

化学反応の分析

EDTA-TRIETHYL ESTER undergoes various chemical reactions, including:

Substitution Reactions: The ester groups can be substituted with other functional groups under appropriate conditions.

Chelation Reactions: The compound can form stable complexes with metal ions, which is a key feature of EDTA derivatives.

Hydrolysis: The ester groups can be hydrolyzed back to the carboxylic acid form under acidic or basic conditions.

Common reagents used in these reactions include acids, bases, and metal salts. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

Scientific Research Applications

1.1 Molecular Biology

EDTA-triethyl ester is extensively used in molecular biology for its chelating properties, particularly in the stabilization of nucleic acids. Its ability to bind divalent metal ions makes it crucial in several laboratory protocols:

- DNA and RNA Preservation : EDTA is commonly included in buffers for the preservation of DNA and RNA. By chelating metal ions, it prevents degradation caused by nucleases .

- Enzyme Activity Inhibition : In enzymatic assays, EDTA can inhibit metal-dependent enzymes by binding to essential metal cofactors, thus allowing researchers to study enzyme kinetics without interference from these ions .

- PCR Reactions : The presence of EDTA helps maintain the stability of polymerase during PCR amplification by sequestering potential inhibitors .

1.2 Phytoextraction of Heavy Metals

Recent studies have demonstrated the effectiveness of this compound in enhancing the phytoextraction capabilities of plants exposed to heavy metal-contaminated soils. For instance, Brassica juncea seedlings treated with varying concentrations of EDTA showed increased uptake of heavy metals like lead and mercury, optimizing plant biomass at specific dosages .

| Concentration (mM) | Root Biomass (g) | Shoot Biomass (g) |

|---|---|---|

| 0 | 20 | 30 |

| 1 | 25 | 35 |

| 2 | 35 | 65 |

| 3 | 30 | 60 |

| 4 | 28 | 55 |

This table illustrates the correlation between EDTA concentration and biomass yield, highlighting optimal conditions for heavy metal uptake.

Environmental Applications

2.1 Heavy Metal Remediation

This compound plays a significant role in environmental cleanup efforts, particularly in the remediation of heavy metal-contaminated water sources. Its chelation properties allow it to form stable complexes with various heavy metals, facilitating their removal from wastewater .

- Case Study : A study showed that using EDTA in wastewater treatment resulted in a significant reduction of lead and cadmium levels, improving overall water quality .

Pharmaceutical Applications

3.1 Drug Stabilization

In pharmaceutical formulations, this compound is utilized as a stabilizer to enhance the solubility and stability of active ingredients. By chelating metal ions that could catalyze degradation reactions, it ensures the efficacy of drugs during storage and use .

3.2 Antimicrobial Properties

Research has also explored the antimicrobial properties of EDTA derivatives. For example, cellulose-EDTA conjugates have shown potent activity against various bacterial strains while maintaining biocompatibility with mammalian cells . This dual action makes it a promising candidate for medical applications involving infection control.

作用機序

The mechanism of action of ethylenediaminetetraacetic acid triethyl ester hydrochloride primarily involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, effectively sequestering them and preventing their participation in unwanted chemical reactions. This chelation process is facilitated by the multiple coordination sites provided by the ethylenediaminetetraacetic acid moiety .

類似化合物との比較

EDTA-TRIETHYL ESTER is unique in its esterified form, which provides different solubility and reactivity properties compared to other EDTA derivatives. Similar compounds include:

Ethylenediaminetetraacetic acid (EDTA): The parent compound, widely used for its chelating properties.

N,N,N’,N’-Tetraethylethylenediamine: Another derivative with different functional groups.

N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine: A derivative with hydroxyethyl groups that provide additional reactivity.

These compounds share the common feature of chelation but differ in their specific applications and reactivity profiles.

生物活性

EDTA-triethyl ester (also known as ethylenediaminetetraacetic acid triethyl ester) is a derivative of EDTA, a well-known chelating agent. This compound has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and toxicology. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

This compound functions primarily through its chelating properties, which allow it to bind metal ions. This property is crucial in various biological contexts:

- Metal Ion Chelation : By binding to metal ions such as calcium, magnesium, and lead, this compound can influence biological processes that depend on these ions.

- Antioxidant Activity : The compound has been noted for its potential to reduce oxidative stress by chelating transition metals that catalyze the formation of free radicals.

2.1 Anticancer Properties

Research indicates that this compound may have anticancer properties. Studies have shown that it can enhance the efficacy of certain chemotherapeutic agents by reducing metal ion-mediated toxicity and promoting apoptosis in cancer cells. For example, it has been demonstrated to sensitize cancer cells to the effects of doxorubicin, a common chemotherapy drug.

2.2 Antimicrobial Activity

The compound exhibits antimicrobial properties against various pathogens. Its ability to chelate essential metal ions required for microbial growth makes it a candidate for developing new antimicrobial agents. In studies assessing its efficacy against bacterial strains, this compound showed significant inhibition of growth at specific concentrations.

2.3 Neuroprotective Effects

Preliminary research suggests that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases. Its chelation of heavy metals could mitigate neurotoxicity and oxidative damage associated with conditions like Alzheimer's disease.

3. Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

4. Toxicological Considerations

While this compound has beneficial biological activities, it is essential to consider its toxicological profile:

- Acute Toxicity : Studies indicate low acute toxicity levels; however, chronic exposure may lead to adverse effects due to metal depletion.

- Regulatory Status : The compound is subject to regulatory scrutiny due to its chelating properties and potential for heavy metal mobilization.

5. Conclusion

This compound is a compound with significant biological activity attributed mainly to its chelating properties. Its applications span from enhancing anticancer therapies to serving as an antimicrobial agent and potentially offering neuroprotective benefits. Ongoing research is vital to fully elucidate its mechanisms and optimize its therapeutic use while considering safety profiles.

特性

IUPAC Name |

2-[2-[bis(2-ethoxy-2-oxoethyl)amino]ethyl-(2-ethoxy-2-oxoethyl)amino]acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O8.ClH/c1-4-24-14(21)10-17(9-13(19)20)7-8-18(11-15(22)25-5-2)12-16(23)26-6-3;/h4-12H2,1-3H3,(H,19,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWHJXEBZSBYHLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN(CCN(CC(=O)OCC)CC(=O)OCC)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29ClN2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80745629 | |

| Record name | [{2-[Bis(2-ethoxy-2-oxoethyl)amino]ethyl}(2-ethoxy-2-oxoethyl)amino]acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90359-20-9 | |

| Record name | [{2-[Bis(2-ethoxy-2-oxoethyl)amino]ethyl}(2-ethoxy-2-oxoethyl)amino]acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylenediaminetetraacetic acidtriethyl ester hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。